molecular formula C7H9N2O4P B14640270 1H-benzimidazole;phosphoric acid CAS No. 54234-27-4

1H-benzimidazole;phosphoric acid

Cat. No.: B14640270
CAS No.: 54234-27-4
M. Wt: 216.13 g/mol
InChI Key: FURLICGGHHKVJO-UHFFFAOYSA-N
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Description

1H-Benzimidazole is a heterocyclic aromatic organic compound formed by the fusion of benzene and imidazole rings. It is known for its significant role in medicinal chemistry due to its diverse biological activities. Phosphoric acid, on the other hand, is a mineral acid with the chemical formula H₃PO₄. It is widely used in various industrial applications, including as a catalyst in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Benzimidazole can be synthesized through the condensation reaction of o-phenylenediamine with carboxylic acids, aldehydes, or nitriles. One efficient method involves using phosphoric acid as a homogeneous catalyst. The reaction typically occurs in methanol under thermal conditions, yielding 1-benzyl-2-phenyl-benzimidazole and its derivatives .

Industrial Production Methods: In industrial settings, the synthesis of 1H-benzimidazole often involves the use of polyphosphoric acid or sulfuric acid as catalysts. The reaction temperatures can reach up to 250–300°C .

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form benzimidazole derivatives.

    Reduction: Reduction reactions can yield different substituted benzimidazoles.

    Substitution: Nucleophilic substitution reactions are common, where different substituents can be introduced at various positions on the benzimidazole ring.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles.

Major Products: The major products formed from these reactions include various substituted benzimidazoles, which have significant pharmacological properties .

Scientific Research Applications

1H-Benzimidazole and its derivatives have a wide range of scientific research applications:

Comparison with Similar Compounds

1H-Benzimidazole is unique due to its versatile biological activities and its ability to form stable complexes with various metals. Similar compounds include:

These compounds share some chemical properties with 1H-benzimidazole but differ in their specific applications and biological activities.

Properties

CAS No.

54234-27-4

Molecular Formula

C7H9N2O4P

Molecular Weight

216.13 g/mol

IUPAC Name

1H-benzimidazole;phosphoric acid

InChI

InChI=1S/C7H6N2.H3O4P/c1-2-4-7-6(3-1)8-5-9-7;1-5(2,3)4/h1-5H,(H,8,9);(H3,1,2,3,4)

InChI Key

FURLICGGHHKVJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC=N2.OP(=O)(O)O

Origin of Product

United States

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